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molecular formula C11H8N4 B3060456 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 39573-72-3

7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B3060456
M. Wt: 196.21 g/mol
InChI Key: NJZKWMXLDGCTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209621

Procedure details

A mixture of 5.25 g. of 3-dimethylaminoacrylophenone and 2.52 g. of 3-amino-1,2,4-triazole in 25 ml. of glacial acetic acid is refluxed for 4 hours. Evaporation gives a solid which is treated with a saturated sodium bicarbonate solution and dissolved in methylene chloride. This solution is passed through a short column of a hydrous magnesium silicate. Addition of hexane to a refluxing solution of the eluent gives crystals of the desired compound, m.p. 143°-144° C. K. Shirakawa, Yakugaku Zasshi 80, 956 (1960) cites melting point 140° C. for the compound assigned this structure but prepared by a different route.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.[NH2:14][C:15]1N=C[NH:17][N:16]=1.C(=O)(O)[O-].[Na+].[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]>C(Cl)Cl.CCCCCC.C(O)(=O)C>[C:7]1([C:5]2[N:17]3[N:16]=[CH:15][N:14]=[C:1]3[N:2]=[CH:3][CH:4]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 5.25 g
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gives a solid which

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=NC=2N1N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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